molecular formula C8H5ClIN B15327196 3-Chloro-4-iodo-5-methylbenzonitrile

3-Chloro-4-iodo-5-methylbenzonitrile

Cat. No.: B15327196
M. Wt: 277.49 g/mol
InChI Key: XKFREWJHACPGFX-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-5-methylbenzonitrile is a halogenated benzonitrile derivative featuring chlorine, iodine, and methyl substituents at positions 3, 4, and 5 of the benzene ring, respectively. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties. The iodine atom provides significant molecular weight and polarizability, while the nitrile group enhances reactivity in cross-coupling reactions.

Properties

Molecular Formula

C8H5ClIN

Molecular Weight

277.49 g/mol

IUPAC Name

3-chloro-4-iodo-5-methylbenzonitrile

InChI

InChI=1S/C8H5ClIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3

InChI Key

XKFREWJHACPGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodo-5-methylbenzonitrile typically involves the halogenation of 5-methylbenzonitrile. One common method is the sequential introduction of chlorine and iodine atoms onto the benzene ring. The process may involve the following steps:

    Chlorination: 5-methylbenzonitrile is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position.

    Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) to introduce the iodine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation process. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Coupling Products: Biaryl compounds with extended conjugation.

    Reduction Products: 3-Chloro-4-iodo-5-methylbenzylamine.

Scientific Research Applications

3-Chloro-4-iodo-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-5-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling. In biological systems, its interactions with molecular targets, such as enzymes or receptors, are studied to understand its potential effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (3), I (4), CH₃ (5) C₈H₅ClIN ~306.5 (estimated) High halogen content, steric bulk
3-Chloro-4-methoxybenzonitrile Cl (3), OCH₃ (4) C₈H₆ClNO 183.6 Electron-donating methoxy group
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile Cl (2-benzyl), I (5), OCH₂CH₃ (3) C₁₆H₁₃ClINO₂ 413.64 Extended alkoxy chain, iodine substitution
3-Chloro-4-hydroxy-5-methylbenzonitrile Cl (3), OH (4), CH₃ (5) C₈H₆ClNO 183.6 Polar hydroxyl group

Key Observations :

  • Halogen Influence : The iodine atom in this compound increases molecular weight and polarizability compared to chloro- or methoxy-substituted analogs . This may enhance its utility in Suzuki-Miyaura couplings, where heavy halogens improve oxidative addition rates.
  • Electronic Effects : Electron-withdrawing groups (Cl, CN) dominate the electronic profile, but the methoxy group in 3-Chloro-4-methoxybenzonitrile provides electron donation, altering charge distribution .

Physicochemical Properties

  • Solubility: The nitrile group generally reduces solubility in polar solvents. However, the iodine atom in this compound may increase solubility in non-polar solvents due to enhanced London dispersion forces .
  • Thermal Stability : Halogenated benzonitriles typically exhibit moderate thermal stability. Methoxy-substituted analogs (e.g., 3-Chloro-4-methoxybenzonitrile) may decompose at lower temperatures due to weaker C-O bonds compared to C-I bonds .

Key Contrasts and Challenges

  • Reactivity : The iodine atom’s size and lower electronegativity compared to chlorine may lead to divergent reaction pathways. For example, nucleophilic aromatic substitution is less favorable with iodine due to steric hindrance .
  • Synthetic Accessibility : Iodinated benzonitriles often require specialized reagents (e.g., N-iodosuccinimide), increasing synthesis costs compared to chloro or methoxy derivatives .
  • Safety Considerations : Halogenated benzonitriles may pose toxicity risks. For instance, 3,4-Dichloro-2-hydroxybenzonitrile (Similarity: 0.95 in ) is flagged for handling precautions, suggesting similar hazards for the target compound .

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